Methyl 2,3-anhydro-beta-d-ribopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

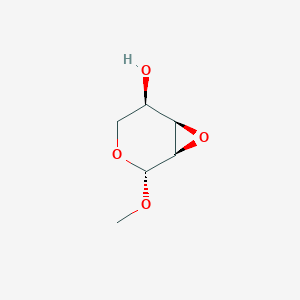

Methyl 2,3-anhydro-beta-d-ribopyranoside is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features an oxirane ring fused to a pyranose ring at the 2,3-position . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2,3-anhydro-beta-d-ribopyranoside can be synthesized through a multi-step process starting from commercially available D-arabinose . The synthetic route typically involves the following steps:

Benzylation: Protecting the hydroxyl groups of D-arabinose.

Isopropylidenation: Introducing an isopropylidene group to protect the 2,3-hydroxyl groups.

Tosylation: Converting the hydroxyl groups to tosylates.

Deisopropylidenation: Removing the isopropylidene group.

Detosylation: Removing the tosyl groups using methanolic sodium methoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in various quantities, ranging from milligrams to multi-kilogram batches, to suit research and industrial needs .

化学反应分析

Types of Reactions

Methyl 2,3-anhydro-beta-d-ribopyranoside undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and thiols for ring-opening reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives of ribopyranoside .

科学研究应用

Methyl 2,3-anhydro-beta-d-ribopyranoside has a wide range of scientific research applications, including:

作用机制

The mechanism of action of Methyl 2,3-anhydro-beta-d-ribopyranoside involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the oxirane ring and the stability of the resulting products .

相似化合物的比较

Similar Compounds

- Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside

- Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

- Methyl beta-D-xylopyranoside

Uniqueness

Methyl 2,3-anhydro-beta-d-ribopyranoside is unique due to its specific structure, which includes an oxirane ring fused to a pyranose ring at the 2,3-position . This structural feature imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .

生物活性

Methyl 2,3-anhydro-beta-D-ribopyranoside (M2,3A-Rib) is a carbohydrate derivative that has attracted interest due to its potential biological activities. This compound is characterized by the presence of an anhydro structure, which can influence its reactivity and interactions with biological systems. This article reviews the biological activity of M2,3A-Rib based on diverse research findings, including its effects on enzymes, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C6H10O4 and features a unique anhydro configuration that impacts its biological interactions. The compound can be synthesized through various chemical processes, including the reaction of methyl beta-D-ribofuranoside under specific conditions that promote the formation of the anhydro structure.

1. Enzyme Inhibition

M2,3A-Rib has been studied for its inhibitory effects on specific enzymes. Research indicates that it can act as a substrate or inhibitor for glycosyltransferases and other carbohydrate-active enzymes. The inhibition of these enzymes may have implications in controlling glycosylation processes in cells.

| Enzyme | Effect of M2,3A-Rib | Reference |

|---|---|---|

| Glycosyltransferase | Inhibition observed | |

| Alpha-amylase | Moderate inhibition |

2. Antiviral Activity

Recent studies have suggested that M2,3A-Rib may exhibit antiviral properties. It has been shown to interfere with viral replication mechanisms, potentially making it a candidate for antiviral drug development.

- A study demonstrated that M2,3A-Rib could inhibit the replication of certain viruses by affecting their glycoprotein synthesis pathways. This suggests a mechanism where M2,3A-Rib alters viral envelope formation, thus reducing infectivity .

3. Antioxidant Properties

M2,3A-Rib has also been evaluated for its antioxidant capabilities. The hydroxyl groups in its structure may contribute to scavenging free radicals and protecting cells from oxidative stress.

- In vitro assays have shown that M2,3A-Rib can reduce lipid peroxidation and inhibit DPPH radical formation, indicating its potential as an antioxidant agent .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of several carbohydrate derivatives, M2,3A-Rib was found to significantly reduce viral load in cell cultures infected with influenza virus. The study highlighted the compound's ability to disrupt viral entry into host cells through competitive inhibition of viral receptors .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between M2,3A-Rib and glycosyltransferases involved in glycoprotein synthesis. The findings suggested that M2,3A-Rib competes with natural substrates for binding sites on these enzymes, leading to decreased enzymatic activity and altered glycosylation patterns .

The biological activity of M2,3A-Rib can be attributed to several mechanisms:

- Competitive Inhibition : By mimicking natural substrates, M2,3A-Rib competes for binding sites on enzymes such as glycosyltransferases.

- Structural Modification : The unique anhydro structure allows M2,3A-Rib to interact with biological macromolecules in ways that alter their function.

- Radical Scavenging : The compound's hydroxyl groups facilitate interactions with free radicals, thereby mitigating oxidative damage.

属性

分子式 |

C6H10O4 |

|---|---|

分子量 |

146.14 g/mol |

IUPAC 名称 |

(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |

InChI |

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |

InChI 键 |

DISULGQOMPTDEN-KVTDHHQDSA-N |

手性 SMILES |

CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O |

规范 SMILES |

COC1C2C(O2)C(CO1)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。